1-Methyl-1H-benzo[d]imidazol-7-amine - 21577-25-3

1-Methyl-1H-benzo[d]imidazol-7-amine

Catalog Number: EVT-3069289
CAS Number: 21577-25-3
Molecular Formula: C8H9N3
Molecular Weight: 147.181
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • General Benzimidazole Synthesis: Benzimidazoles are typically synthesized by the condensation reaction of o-phenylenediamine with carboxylic acids or their derivatives [, ].
Molecular Structure Analysis
  • Planar structure: Benzimidazoles are typically planar molecules due to the conjugated pi-electron system across the two rings [].
Chemical Reactions Analysis
  • Amide formation: The amine group can react with carboxylic acids or their derivatives to form amide bonds, which are common linkages in many biologically active compounds [, , , ].
  • Schiff base formation: The amine group can condense with aldehydes or ketones to form Schiff bases, which are versatile intermediates in organic synthesis and coordination chemistry [, ].
  • Diazotization: The amine group can be diazotized to generate a diazonium salt, a highly reactive intermediate useful for introducing various substituents onto the benzimidazole ring [].
Mechanism of Action
  • Intercalate into DNA: The planar structure allows benzimidazoles to intercalate between DNA base pairs, disrupting DNA replication and transcription [].
  • Inhibit specific enzymes: Benzimidazoles can interact with the active sites of enzymes, inhibiting their function. This is observed in various biological processes, such as cell cycle regulation and viral replication [, , ].
Applications
  • Antiviral agents: Benzimidazole derivatives are known for their antiviral properties, and this compound could be a valuable scaffold for designing novel antiviral drugs [, ].
  • Antimicrobial agents: The presence of both benzimidazole and amine functionalities makes this compound a promising candidate for developing new antimicrobial agents [, , ].
  • Anticancer agents: Benzimidazole derivatives have shown potential as anticancer agents, and this compound could be explored for developing novel chemotherapeutic drugs [, ].

3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one Derivatives (E1-8)

Compound Description: These are a series of eight derivatives built upon a core structure of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)-one. Compound E6 specifically demonstrated 70.74% inhibition of cell growth against the MCF-7 breast cancer cell line. This activity is noteworthy compared to the 86.96% inhibition exhibited by the standard drug Doxorubicin. []

Relevance: These compounds share the 1H-benzo[d]imidazol-2-yl moiety with 1-Methyl-1H-benzo[d]imidazol-7-amine. The differences lie in the substitution at the nitrogen atom of the imidazole ring (methyl group in the target compound versus a methylene linker connected to a quinazolinone unit in E1-8) and the presence of a phenyl group at the 2-position of the quinazolinone ring in E1-8. The reported cytotoxic activity of these derivatives highlights the potential of benzimidazole-containing compounds in cancer therapy. []

(Pyridine-2-carboxamide-κ2N,O)-[tris((1H-benzo[d]imidazol-2-yl)methyl)amine-κ4N,N′,N′′,N′′′]nickel(II) diperchlorate

Compound Description: This compound is a nickel(II) complex containing a pyridine-2-carboxamide ligand and a tetradentate ligand with three 1H-benzo[d]imidazol-2-yl groups linked to a central nitrogen atom. The crystal structure of this complex has been reported. []

Dimethanolato-k2O:O-bis(1-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole-κN)-bis(thiocyanato-κN)dicopper(II)

Compound Description: This compound is a copper(II) complex featuring two methanolate ligands, two 1-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole ligands, and two thiocyanate ligands. The crystal structure of this complex has been reported. []

Relevance: The structure of this complex includes the 2-methyl-1H-benzo[d]imidazol-1-yl group, which is similar to the 1-Methyl-1H-benzo[d]imidazol-7-amine structure, with the distinction being the position of the methyl substituent on the benzimidazole ring. The presence of this related moiety within a copper(II) complex emphasizes the potential of substituted benzimidazoles in forming metal complexes. []

6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27, GNE-371)

Compound Description: This compound is a potent and selective inhibitor of the second bromodomain of the human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). It exhibits an IC50 of 10 nM against TAF1(2) and shows promising antiproliferative synergy with the BET inhibitor JQ1. []

Relevance: Cpd27 shares the 1-methyl-1H-benzo[d]imidazol-4-yl moiety with 1-Methyl-1H-benzo[d]imidazol-7-amine. The key difference lies in the position of the substituent on the benzimidazole ring (7-position in the target compound versus 4-position in Cpd27) and the presence of a complex substituent at the 6-position of the benzimidazole ring and a pyrrolo[2,3-c]pyridin-7-one moiety in Cpd27. This compound showcases the potential of modifying the benzimidazole core for achieving potent and selective biological activity. []

2-(1,5,6-Trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles (6a,b)

Compound Description: These are two derivatives synthesized from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide. These compounds were investigated for their antioxidant and antimicrobial activities. []

Properties

CAS Number

21577-25-3

Product Name

1-Methyl-1H-benzo[d]imidazol-7-amine

IUPAC Name

3-methylbenzimidazol-4-amine

Molecular Formula

C8H9N3

Molecular Weight

147.181

InChI

InChI=1S/C8H9N3/c1-11-5-10-7-4-2-3-6(9)8(7)11/h2-5H,9H2,1H3

InChI Key

PRFCNMRCNKHJLO-UHFFFAOYSA-N

SMILES

CN1C=NC2=CC=CC(=C21)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.